Sodium 3-fluorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

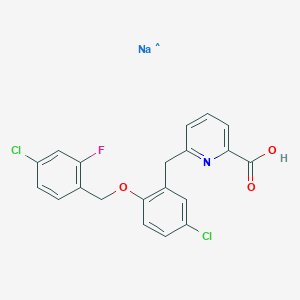

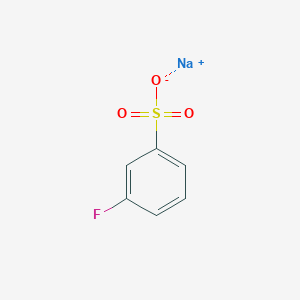

El 3-Fluorobencenosulfonato de sodio es un compuesto orgánico con la fórmula molecular C6H4FNaO3S. Es una sal de sodio del ácido 3-fluorobencenosulfónico y es conocido por sus aplicaciones en varias reacciones químicas y procesos industriales. El compuesto se caracteriza por la presencia de un átomo de flúor unido al anillo de benceno, lo que le confiere propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 3-Fluorobencenosulfonato de sodio puede sintetizarse mediante varios métodos. Un enfoque común implica la reacción del cloruro de 3-fluorobencenosulfonilo con hidróxido de sodio. La reacción generalmente ocurre en un medio acuoso y requiere condiciones de temperatura controladas para asegurar una conversión completa .

Métodos de producción industrial: En entornos industriales, la producción de 3-Fluorobencenosulfonato de sodio a menudo involucra reacciones a gran escala que utilizan rutas sintéticas similares. El proceso puede incluir pasos de purificación adicionales, como la recristalización, para lograr los altos niveles de pureza requeridos para aplicaciones específicas .

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-Fluorobencenosulfonato de sodio experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de flúor en el anillo de benceno puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o alcóxidos. Las reacciones generalmente se llevan a cabo en solventes polares como dimetilsulfóxido (DMSO) o acetonitrilo.

Reacciones de oxidación y reducción: Se pueden utilizar reactivos como permanganato de potasio o borohidruro de sodio en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir aminas aromáticas fluoradas .

Aplicaciones Científicas De Investigación

El 3-Fluorobencenosulfonato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de compuestos aromáticos fluorados.

Biología: El compuesto se puede utilizar en ensayos bioquímicos para estudiar las interacciones de las enzimas y las modificaciones de las proteínas.

Medicina: La investigación ha explorado su potencial en el desarrollo de fármacos, particularmente en el diseño de productos farmacéuticos fluorados.

Mecanismo De Acción

El mecanismo por el cual el 3-Fluorobencenosulfonato de sodio ejerce sus efectos implica interacciones con varios objetivos moleculares. La electronegatividad del átomo de flúor puede influir en la reactividad del compuesto y la afinidad de unión a enzimas o receptores específicos. Esta propiedad es particularmente útil en el diseño de fármacos, donde el compuesto puede modular las vías biológicas mediante la interacción con proteínas diana .

Compuestos similares:

4-Fluorobencenosulfonato de sodio: Estructura similar, pero con el átomo de flúor en la posición para.

2-Fluorobencenosulfonato de sodio: Átomo de flúor en la posición orto.

Bencenosulfonato de sodio: Carece del átomo de flúor, lo que da como resultado diferentes propiedades químicas.

Unicidad: El 3-Fluorobencenosulfonato de sodio es único debido a la posición del átomo de flúor, lo que influye en su reactividad y aplicaciones. La posición meta del átomo de flúor proporciona efectos electrónicos distintos en comparación con los isómeros orto y para, lo que lo hace valioso en aplicaciones sintéticas e industriales específicas .

Comparación Con Compuestos Similares

Sodium 4-fluorobenzenesulfonate: Similar structure but with the fluorine atom in the para position.

Sodium 2-fluorobenzenesulfonate: Fluorine atom in the ortho position.

Sodium benzenesulfonate: Lacks the fluorine atom, resulting in different chemical properties.

Uniqueness: Sodium 3-fluorobenzenesulfonate is unique due to the position of the fluorine atom, which influences its reactivity and applications. The meta position of the fluorine atom provides distinct electronic effects compared to the ortho and para isomers, making it valuable in specific synthetic and industrial applications .

Propiedades

Fórmula molecular |

C6H4FNaO3S |

|---|---|

Peso molecular |

198.15 g/mol |

Nombre IUPAC |

sodium;3-fluorobenzenesulfonate |

InChI |

InChI=1S/C6H5FO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |

Clave InChI |

IPOXNWFZNQAXDL-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)[O-])F.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)